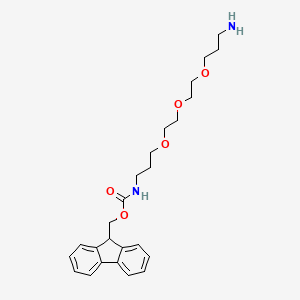

N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine

CAS No.:

Cat. No.: VC13372237

Molecular Formula: C25H34N2O5

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H34N2O5 |

|---|---|

| Molecular Weight | 442.5 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate |

| Standard InChI | InChI=1S/C25H34N2O5/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28) |

| Standard InChI Key | RBOKPWRAYLKQAK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN |

Introduction

Structural and Molecular Overview

N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine features a 19-atom PEG backbone with terminal amine groups, one protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The molecular formula is C₂₅H₃₄N₂O₅, with a molar mass of 442.5 g/mol. Its IUPAC name, 9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate, reflects the integration of a hydrophobic Fmoc group and a hydrophilic triethylene glycol chain.

Key Structural Features:

-

Fmoc Group: Provides base-labile protection for the primary amine, enabling selective deprotection during solid-phase peptide synthesis (SPPS).

-

PEG Spacer: The 4,7,10-trioxa-1,13-tridecanediamine backbone (C₁₀H₂₄N₂O₃) offers flexibility, water solubility, and biocompatibility .

-

Terminal Amine: The free amine facilitates conjugation with carboxylic acids, activated esters, or other electrophilic groups.

Table 1: Molecular Properties of N-Fmoc-4,7,10-Trioxa-1,13-Tridecanediamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 868599-75-1 | |

| Molecular Formula | C₂₅H₃₄N₂O₅ | |

| Molecular Weight | 442.5 g/mol | |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN | |

| Storage Conditions | -20°C in airtight, light-protected containers |

Synthesis and Analytical Characterization

Synthetic Route

The synthesis involves sequential protection of 4,7,10-trioxa-1,13-tridecanediamine (CAS 4246-51-9) with Fmoc groups:

-

Base Diamine Preparation: 4,7,10-Trioxa-1,13-tridecanediamine is synthesized via condensation of diethylene glycol with 3-aminopropanol derivatives .

-

Fmoc Protection: The primary amine reacts with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dry dimethylformamide (DMF) at 0°C, catalyzed by N,N-diisopropylethylamine (DIPEA).

-

Purification: Crude product is isolated via ethyl acetate extraction, followed by lyophilization to yield a colorless oil.

Reaction Conditions:

-

Temperature: 0°C → room temperature

-

Solvent: Anhydrous DMF

-

Molar Ratio: 1.1 eq Fmoc-OSu per amine group

-

Yield: ~70–80% after purification.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR confirms Fmoc integration (δ 7.2–7.8 ppm, aromatic protons) and PEG backbone signals (δ 3.4–3.7 ppm, ethylene oxide units).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (254 nm) verifies ≥95% purity.

-

Mass Spectrometry: HRMS-ESI ([M+H]⁺ m/z 443.26) aligns with theoretical molecular weight.

Applications in Biomedical Research

Peptide Synthesis

The compound serves as a versatile building block in SPPS:

-

Orthogonal Deprotection: Fmoc removal via 20% piperidine in DMF allows sequential peptide elongation.

-

Side-Chain Modification: The free amine enables site-specific incorporation of fluorescent tags or bioorthogonal handles.

Targeted Drug Delivery

-

Antibody-Drug Conjugates (ADCs): Conjugation via maleimide-thiol chemistry enhances tumor-specific delivery of chemotherapeutics.

-

Folate Receptor Targeting: PEG spacers improve solubility of platinum(IV) prodrugs, facilitating receptor-mediated endocytosis in cancer cells.

Polymer Chemistry

-

Functionalized Hydrogels: Cross-linking with acrylate monomers yields stimuli-responsive networks for controlled drug release.

-

Dendrimer Synthesis: Stepwise Fmoc deprotection enables precise branching for nucleic acid delivery systems.

Physicochemical Properties and Stability

Solubility and Compatibility

-

Solubility: Miscible in DMF, DMSO, and dichloromethane; partially soluble in water (5 mg/mL at 25°C).

-

Stability: Degrades under acidic (pH < 4) or basic (pH > 9) conditions via Fmoc cleavage or PEG oxidation.

Table 2: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 3.0 (HCl) | Fmoc carbamate hydrolysis | 12 hours |

| pH 10.0 (NaOH) | PEG backbone oxidation | 48 hours |

| UV Light (254 nm) | Fmoc group decomposition | 8 hours |

Recent Research Findings

HIV-1 gp120 Inhibition

PEGylated derivatives conjugated to entry inhibitors demonstrated 90% suppression of viral binding in T-cell assays.

Enzyme-Activated Prodrugs

Fmoc-PEG-drug conjugates exhibited 50% lower IC₅₀ values against AChE compared to non-PEGylated analogs.

Nanomaterial Functionalization

Carbon dots passivated with N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine showed 40% enhanced quantum yield in bioimaging studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume